![molecular formula C11H26BrNO2S2 B562265 [7-(Trimetilamonio)heptil] Bromuro de Metanotiosuifonato CAS No. 1159174-26-1](/img/structure/B562265.png)
[7-(Trimetilamonio)heptil] Bromuro de Metanotiosuifonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H26BrN2O2S2 and a molecular weight of 348.37 g/mol . This compound is known for its ability to react rapidly and specifically with thiols to form mixed disulfides . It is commonly used in biochemical research to probe the structures of various receptor channels, such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel .
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Employed in probing the structures of the acetylcholine receptor channel and the gamma-aminobutyric acid receptor channel .
- Utilized in the study of lactose permease .
Medicine:
Industry:
Mecanismo De Acción
Target of Action
The primary targets of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide are proteins with thiol groups . It reacts rapidly and specifically with thiols to form mixed disulfides . This compound is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .
Mode of Action
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide interacts with its targets by forming mixed disulfides with thiols . This interaction leads to changes in the structure and function of the target proteins, which can affect their role in various biological processes .
Biochemical Pathways
It is known that this compound can affect the function of the ach receptor channel, the gaba a receptor channel, and lactose permease . These proteins play crucial roles in neurotransmission and nutrient transport, respectively .
Result of Action
The molecular and cellular effects of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide’s action depend on the specific target protein. For example, when it interacts with the ACh receptor channel or the GABA A receptor channel, it can affect neurotransmission . When it interacts with lactose permease, it can affect lactose transport .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide typically involves the reaction of 7-bromoheptane with trimethylamine to form 7-(Trimethylammonium)heptyl bromide . This intermediate is then reacted with methanethiosulfonate to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions and optimized processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly with thiols, to form mixed disulfides.
Oxidation and Reduction Reactions: It can participate in redox reactions involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols under mild conditions to form mixed disulfides.
Oxidizing Agents: Can be oxidized to form sulfoxides or sulfones.
Major Products:
Mixed Disulfides: Formed when reacting with thiols.
Sulfoxides and Sulfones: Formed under oxidative conditions.
Comparación Con Compuestos Similares
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide
- [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide
Uniqueness:
Propiedades
IUPAC Name |
trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIODFODBZUDCW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858538 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159174-26-1 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
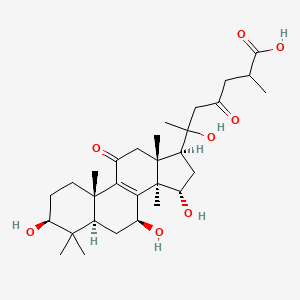

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)
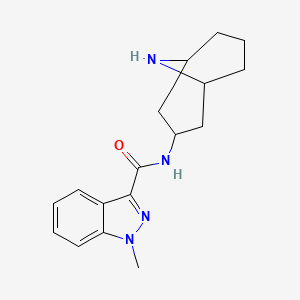
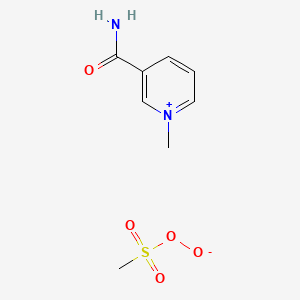
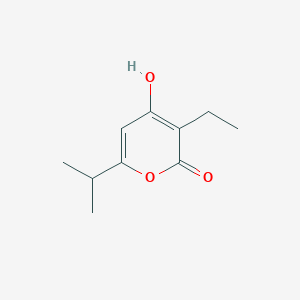


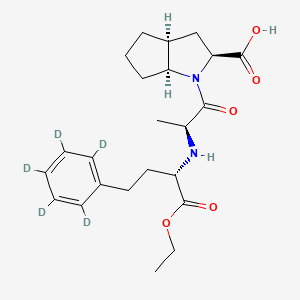
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
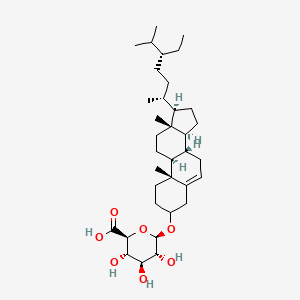
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
